N,N-dimethyl-1-(naphthalen-1-yl)methanamine
Overview
Description
N,N-dimethyl-1-(naphthalen-1-yl)methanamine: is an organic compound that belongs to the class of amines It consists of a naphthalene ring attached to a methanamine group, where the nitrogen atom is substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
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Reductive Amination: : One common method for synthesizing N,N-dimethyl-1-(naphthalen-1-yl)methanamine involves the reductive amination of 1-naphthaldehyde with dimethylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature or slightly elevated temperatures.
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Nucleophilic Substitution: : Another method involves the nucleophilic substitution of 1-chloromethylnaphthalene with dimethylamine.
Reaction Conditions: This reaction is typically performed in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : N,N-dimethyl-1-(naphthalen-1-yl)methanamine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Common Reagents: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Major Products: N-oxides or other oxidized amine derivatives.
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Reduction: : The compound can be reduced to form secondary amines or other reduced products.
Common Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: Secondary amines or other reduced derivatives.
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Substitution: : this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products: Substituted amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: N,N-dimethyl-1-(naphthalen-1-yl)methanamine can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active amines.
Medicine
Pharmaceuticals: It may be explored as a potential drug candidate or as a building block in the synthesis of pharmaceutical compounds.
Industry
Dyes and Pigments: this compound can be used in the production of dyes and pigments due to its aromatic structure.
Polymers: It can be incorporated into polymeric materials to modify their properties.
Mechanism of Action
The mechanism by which N,N-dimethyl-1-(naphthalen-1-yl)methanamine exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The naphthalene ring provides hydrophobic interactions, while the amine group can form hydrogen bonds or ionic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-1-(phenyl)methanamine: Similar structure but with a phenyl ring instead of a naphthalene ring.
N,N-dimethyl-1-(anthracen-1-yl)methanamine: Similar structure but with an anthracene ring instead of a naphthalene ring.
N,N-dimethyl-1-(biphenyl-4-yl)methanamine: Similar structure but with a biphenyl ring instead of a naphthalene ring.
Uniqueness
N,N-dimethyl-1-(naphthalen-1-yl)methanamine is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to other aromatic amines. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N,N-dimethyl-1-naphthalen-1-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-14(2)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKSORMJFKONON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295222 | |
Record name | 1-naphthalenemethanamine, n,n-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16413-71-1 | |
Record name | 1-[(Dimethylamino)methyl]naphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16413-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 100674 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016413711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16413-71-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100674 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-naphthalenemethanamine, n,n-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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